molecular formula C14H25NO2S B2520388 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 2034524-78-0

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2520388
CAS No.: 2034524-78-0
M. Wt: 271.42
InChI Key: PQGQWYPTRRQKNT-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic acetamide derivative featuring a cyclopentyl group at the α-carbon of the acetamide core and a thioether-linked ethyl substituent on the nitrogen atom. The thioether bridge connects the ethyl chain to a tetrahydropyran (oxan-4-yl) ring, introducing both aliphatic and heterocyclic characteristics.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c16-14(11-12-3-1-2-4-12)15-7-10-18-13-5-8-17-9-6-13/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGQWYPTRRQKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and oxan-4-ylsulfanyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The target compound shares a common acetamide backbone with several structurally related molecules but differs in substituent groups and functional motifs (Table 1).

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Substituents/Functional Groups Key Structural Features
2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide Cyclopentyl (α-carbon), thioether-linked ethyl, tetrahydropyran Combines aliphatic (cyclopentyl) and heterocyclic (tetrahydropyran) motifs; moderate lipophilicity.
N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide () Methoxy-substituted naphthyl, ethyl linker Aromatic naphthyl group enhances π-π interactions; potential solubility challenges.
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide () Sulfonamide, cyclohexyl, phenyl Polar sulfonamide group; cyclohexyl adds steric bulk. Likely higher solubility.
2-Chloro-N-(4-fluorophenyl)acetamide () Chloro (α-carbon), 4-fluorophenyl Electron-withdrawing halogens (Cl, F) increase reactivity; intermolecular H-bonding.
Key Observations:
  • Aromatic vs. Aliphatic Substituents: The naphthyl group in promotes aromatic interactions but may reduce bioavailability due to poor solubility.
  • Thioether vs. Sulfonamide : The thioether in the target compound is less polar than the sulfonamide in , which may reduce aqueous solubility but improve passive diffusion across biological barriers .
  • Halogen Effects : The chloro and fluoro groups in increase electrophilicity, making it a reactive intermediate. The target compound’s thioether linkage offers metabolic stability compared to halogenated analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The cyclopentyl and tetrahydropyran groups in the target compound likely confer moderate logP values, balancing solubility and permeability. This contrasts with the highly lipophilic naphthyl group () and the polar sulfonamide ().
  • Hydrogen Bonding : Unlike the sulfonamide () and chloroacetamide (), which exhibit strong intermolecular H-bonding, the thioether in the target compound may rely on weaker van der Waals interactions, influencing crystallization behavior .

Biological Activity

2-Cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it has been suggested that such compounds can act as receptor agonists or antagonists, influencing signaling pathways that are critical in disease processes.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

  • Anti-inflammatory effects : It may modulate immune responses, potentially beneficial in conditions characterized by excessive inflammation.
  • Neuroprotective properties : Preliminary studies suggest it could protect neuronal cells from damage, offering potential in neurodegenerative diseases.
  • Antitumor activity : There is ongoing exploration into its capacity to inhibit cancer cell proliferation through specific pathways.

In Vitro Studies

In vitro studies have shown that 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide exhibits significant enzyme inhibition. For example, it has been reported to inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes. The IC50 values for various compounds within this class have been documented, indicating their potency in inhibiting PLA2 activity .

Case Studies

  • Case Study on Neuroprotection :
    • A study evaluated the effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting neuroprotective effects .
  • Case Study on Anti-inflammatory Activity :
    • In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis

A comparative analysis of similar compounds shows that 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has a unique structure that may confer distinct biological properties. The following table summarizes the biological activities and mechanisms of related compounds:

Compound NameBiological ActivityMechanism of Action
2-Cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamideAnti-inflammatory, NeuroprotectivePLA2 inhibition, receptor modulation
2-Cyclopentyl-N-(oxan-3-yl)acetamideEnzyme inhibitionSimilar target engagement
N6-(4-hydroxybenzyl)adenine ribosideNeuroprotectiveA2A receptor activation

Q & A

Q. What are the optimized synthetic routes for 2-cyclopentyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide, and how are reaction conditions controlled?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Cyclopentyl acetate activation using coupling agents like EDCI/HOBt for amide bond formation with the thioether-containing amine.
  • Thioether linkage formation via alkylation of oxan-4-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
    Reaction conditions (temperature, solvent polarity, and catalyst selection) are optimized using Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify cyclopentyl protons (δ 1.5–2.1 ppm) and the oxan-4-ylsulfanyl moiety (δ 3.2–3.8 ppm for ether protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314.18) .
  • Infrared Spectroscopy (IR) : Validates amide C=O stretch (~1650 cm⁻¹) and S-C bonds (~650 cm⁻¹) .

Q. How can researchers assess purity and stability under varying storage conditions?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%). Mobile phase: acetonitrile/water (70:30) .
  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via LC-MS; degradation products (e.g., hydrolyzed amide) indicate instability in humid conditions .

Q. What experimental methods determine solubility and partition coefficients (LogP)?

  • Shake-Flask Method : Dissolve the compound in octanol and water (1:1), stir for 24 h, and quantify phases via UV spectroscopy. LogP values >2.5 suggest high lipophilicity, impacting bioavailability .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can researchers design assays to evaluate antimicrobial or anticancer activity?

  • Microdilution Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. MIC values <50 µg/mL indicate potency .
  • Cancer Cell Line Screening : Use MTT assays on HeLa or MCF-7 cells. IC₅₀ values are calculated after 48 h exposure; compare to cisplatin controls .

Q. What strategies are employed to study enzyme interactions (e.g., kinase inhibition)?

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., EGFR kinase) on sensor chips. Measure binding kinetics (KD) at varying compound concentrations .
  • Molecular Docking : Use AutoDock Vina to model interactions between the acetamide moiety and enzyme active sites .

Q. How is structure-activity relationship (SAR) analysis conducted for analogs of this compound?

  • Analog Synthesis : Replace cyclopentyl with cyclohexyl or adjust the oxan-4-ylsulfanyl chain length.
  • Biological Profiling : Compare IC₅₀/MIC values across analogs. For example, a 4-methylphenyl substitution may enhance anticancer activity by 30% .

Q. How should researchers address contradictions in biological activity data across studies?

  • Meta-Analysis : Compile data from ≥3 independent studies. Use statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

Q. What mechanistic insights can be gained from studying its oxidation/reduction reactions?

  • Cyclic Voltammetry : Identify redox potentials in acetonitrile/TBAP electrolyte. A reduction peak at −1.2 V vs. Ag/AgCl suggests thioether oxidation susceptibility .
  • LC-MS Analysis : Characterize sulfoxide/sulfone derivatives formed under oxidative conditions (e.g., H₂O₂/CH₃COOH) .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Byproduct Formation : Increased scale may amplify side reactions (e.g., over-alkylation). Mitigate via slow reagent addition and inline IR monitoring .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

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